Diodone
Overview
Description
- Its structural formula consists of a pyridone ring with two iodine atoms attached at positions 3 and 5, along with an acetic acid group.
- Iodopyracet is available in various formulations, including injection solutions and concentrated solutions.
Preparation Methods
- Iodopyracet can be synthesized through specific routes:
- The original synthesis was reported in 1931 by I.G. Farbenind AG .
- The compound can be prepared by reacting diethanolamine with 3,5-diiodo-4-pyridone-N-acetic acid.
- Industrial production methods may involve modifications of these synthetic routes.
Chemical Reactions Analysis
- Iodopyracet undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: The compound may participate in substitution reactions.
- Common reagents include acids, bases, and oxidizing agents.
- Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
Medical Imaging: Iodopyracet is widely used as a contrast agent in urography to visualize the urinary tract.
Research: It has applications in experimental studies involving radiography and imaging.
Industry: Used in diagnostic procedures and quality control.
Mechanism of Action
- Iodopyracet’s radiopacity arises from its high iodine content.
- It absorbs X-rays, enhancing contrast in images.
- The compound accumulates in specific tissues, aiding visualization.
Comparison with Similar Compounds
- Iodopyracet is unique due to its specific iodine arrangement.
- Similar compounds include other iodinated radiopaque agents like iohexol and iopamidol.
Properties
IUPAC Name |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERHJVNYJKZHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16I2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023154 | |
Record name | Iodopyracet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300-37-8 | |
Record name | Diodon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diodone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodopyracet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diodone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOPYRACET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTK4026YJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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